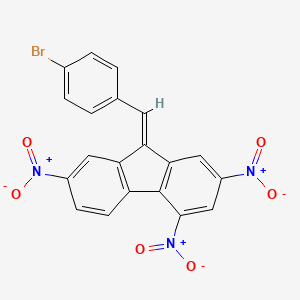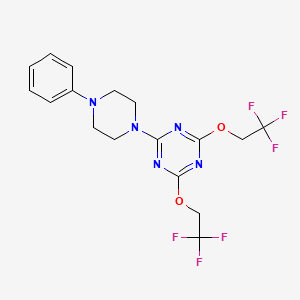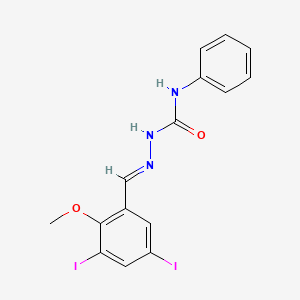
(9E)-9-(4-bromobenzylidene)-2,4,7-trinitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E)-9-[(4-BROMOPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE is a complex organic compound characterized by the presence of a bromophenyl group, a trinitrofluorene core, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-9-[(4-BROMOPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE typically involves multi-step organic reactions. The initial step often includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the bromination of the phenyl ring to attach the bromine atom. The final step involves the formation of the methylene bridge through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9E)-9-[(4-BROMOPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (9E)-9-[(4-BROMOPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromophenyl group can engage in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(9E)-9-[(4-CHLOROPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE: Similar structure with a chlorine atom instead of bromine.
(9E)-9-[(4-METHOXYPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE: Similar structure with a methoxy group instead of bromine.
Uniqueness
(9E)-9-[(4-BROMOPHENYL)METHYLIDENE]-2,4,7-TRINITRO-9H-FLUORENE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The combination of the trinitrofluorene core with the bromophenyl group provides distinct chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C20H10BrN3O6 |
|---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
(9E)-9-[(4-bromophenyl)methylidene]-2,4,7-trinitrofluorene |
InChI |
InChI=1S/C20H10BrN3O6/c21-12-3-1-11(2-4-12)7-16-17-8-13(22(25)26)5-6-15(17)20-18(16)9-14(23(27)28)10-19(20)24(29)30/h1-10H/b16-7+ |
InChI Key |
MOVQFGJKLXATEJ-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533785.png)
![2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11533793.png)
![N,N'-bis[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzene-1,4-diamine](/img/structure/B11533801.png)
![1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B11533811.png)
![5-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11533819.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11533827.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
![N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11533840.png)


![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11533849.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533856.png)
![3-fluoro-N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11533882.png)
